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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic Acid Hydrochloride

Executive Summary The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its presence in immunomodulatory and antineoplastic agents such as levamisole and tilomiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its presence in immunomodulatory and antineoplastic agents such as levamisole and tilomisole[1]. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS: 57626-36-5)[2] serves as a critical synthetic intermediate and a biologically relevant small molecule. This technical guide details its physicochemical properties, synthetic pathways, and validated analytical protocols, providing a comprehensive framework for researchers and drug development professionals.

Structural and Physicochemical Properties

The free base, 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid (CAS: 57332-75-9), is a flat, aromatic bicyclic molecule. The fusion of the imidazole and thiazole rings creates a highly conjugated system that exhibits characteristics of a weak base[3]. Because the free acid is hydrophobic and poorly soluble in aqueous media, conversion to the hydrochloride salt (CAS: 57626-36-5) is a standard practice to enhance bioavailability and facilitate in vitro biological evaluations.

Expertise & Causality Insight: The protonation occurs preferentially at the N4 position of the imidazo[2,1-b]thiazole ring system. This disrupts the planar hydrophobicity just enough to allow strong ion-dipole interactions with water, thereby drastically increasing aqueous solubility without altering the core geometry required for target binding.

Table 1: Physicochemical Data Summary

PropertyValue
Chemical Name 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride
CAS Registry Number 57626-36-5 (HCl salt)[2] / 57332-75-9 (Free acid)[4]
Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol (Anhydrous)[2]
Topological Polar Surface Area (TPSA) 82.84 Ų (Free acid baseline)[5]
LogP (Predicted) ~1.02 (Free acid)[5]
Solubility High in H2O and DMSO; Poor in non-polar organics

Synthetic Workflow and Mechanistic Pathway

The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid derivatives typically proceeds via a Hantzsch-type cyclization[6]. The reaction between 2-aminothiazole and an α -halocarbonyl compound (such as ethyl 4-chloroacetoacetate) yields the ester intermediate (CAS: 57332-73-7)[7].

Expertise & Causality Insight: The use of an ester intermediate is crucial. Direct cyclization with a free acid α -haloketone often leads to spontaneous decarboxylation or poor yields due to the acidic microenvironment. Subsequent alkaline hydrolysis and controlled acidification yield the target hydrochloride salt.

Pathway A 2-Aminothiazole + Ethyl 4-chloroacetoacetate B Hantzsch Cyclization (Reflux, 6-8 h) A->B C Ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate (CAS: 57332-73-7) B->C D Alkaline Hydrolysis (NaOH / EtOH) C->D E Free Acid Intermediate (CAS: 57332-75-9) D->E F Protonation (HCl in Ether/Dioxane) E->F G Target HCl Salt (CAS: 57626-36-5) F->G

Synthetic workflow for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride.

Experimental Protocols: Self-Validating Analytical Characterization

To ensure trustworthiness and reproducibility, the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is designed as a self-validating system, incorporating system suitability testing (SST) and blank subtraction to rule out column carryover.

Protocol 1: LC-MS Purity and Mass Verification Objective: Confirm the molecular mass (m/z 183.0 [M+H]+ for the free base cation) and chromatographic purity (>98%).

Step-by-step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Rationale: The acidic modifier ensures the compound remains fully ionized in the positive electrospray ionization (ESI+) mode, preventing peak tailing.

  • System Suitability (SST): Inject a known standard (e.g., caffeine) to verify mass accuracy, ionization efficiency, and column theoretical plates.

  • Blank Injection: Inject the diluent matrix to establish a baseline and confirm the absence of ghost peaks.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection & Analysis: Monitor at UV 254 nm (due to the highly conjugated imidazo-thiazole core) and extract the ion chromatogram (EIC) for m/z 183.0.

  • Validation Check: The purity is calculated by integrating the area under the curve (AUC) at 254 nm. The protocol is considered valid only if the blank shows no peaks >0.1% of the main peak area.

Pharmacological Grounding and Applications

Compounds bearing the imidazo[2,1-b]thiazole moiety are extensively utilized in the design of anti-proliferative and anti-inflammatory agents[3]. For instance, tilomisole (WY-18251), an analog of levamisole, incorporates a similar fused heterocyclic core and has been evaluated for its immunomodulating and antimetastatic activities in cancer patients[8].

Furthermore, the acetic acid side chain at the 6-position provides a versatile handle for amide coupling. This allows medicinal chemists to synthesize complex aryl hydrazones and amides that exhibit significant cytotoxicity against human cancer cell lines, such as arresting the MDA-MB-231 breast cancer cell line in the G0/G1 phase[6].

References

  • Chemsrc. "Imidazo[2,1-b]thiazol-6-yl-aceticacid | CAS#:57332-75-9". Available at: [Link]

  • PubMed Central (PMC). "New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential". Available at:[Link]

  • Wikipedia. "Tilomisole". Available at: [Link]

  • PubMed. "WY 18251 (Tilomisole), an analog of levamisole: tolerability, and immune modulating effects in cancer patients". Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Structural Optimization of Imidazo[2,1-b]thiazole Derivatives: A Comprehensive Technical Guide

Executive Summary The imidazo[2,1-b]thiazole scaffold is a privileged, fused bicyclic system in medicinal chemistry. Historically recognized as the core of the anthelmintic and immunomodulatory drug levamisole[1], this h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged, fused bicyclic system in medicinal chemistry. Historically recognized as the core of the anthelmintic and immunomodulatory drug levamisole[1], this heterocycle has recently experienced a renaissance. Modern drug discovery programs have leveraged its unique physicochemical properties to develop potent pan-RAF inhibitors for melanoma[2], antioxidant agents[3], and novel anti-tuberculosis compounds targeting the QcrB complex[4].

However, translating in vitro potency to in vivo efficacy requires rigorous optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. As a Senior Application Scientist, I have observed that the bridgehead nitrogen and the electron-rich nature of the thiazole ring present unique pharmacokinetic (PK) challenges, primarily concerning rapid hepatic metabolism and variable oral bioavailability. This whitepaper provides an authoritative framework for understanding and optimizing the PK profile of imidazo[2,1-b]thiazole derivatives.

Section 1: Structural Determinants of Pharmacokinetics (SAR-PK Relationship)

The core structure of imidazo[2,1-b]thiazole inherently dictates its interaction with biological membranes and metabolic enzymes. The bridgehead nitrogen reduces the basicity of the adjacent nitrogens compared to isolated imidazoles, significantly altering the molecule's pKa​ . This shift in ionization at physiological pH directly influences passive paracellular and transcellular permeability (e.g., Caco-2 permeability).

Furthermore, substitutions at the C-5 and C-6 positions are critical for tuning lipophilicity ( logP ) and mitigating rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. For instance, the introduction of carboxamide moieties at the C-5 position (as seen in novel anti-TB agents) enhances aqueous solubility and limits plasma protein binding, thereby increasing the free fraction of the drug available for target engagement[4].

SAR_PK Core Imidazo[2,1-b]thiazole Core Bridgehead Nitrogen Fused Bicyclic System Sub5 C-5 Substitution e.g., Carboxamides, Amines Core->Sub5 Functionalization Sub6 C-6 Substitution e.g., Aryl, Sulfonyl Core->Sub6 Functionalization PK_Abs Absorption Modulates pKa Caco-2 Permeability Sub5->PK_Abs Influences Solublity PK_Met Metabolism CYP450 Stability Intrinsic Clearance Sub5->PK_Met Steric Hindrance Sub6->PK_Met Blocks Oxidation Sites PK_Dist Distribution Lipophilicity (LogP) Protein Binding Sub6->PK_Dist Drives Lipophilicity

Logical relationship between imidazo[2,1-b]thiazole substitutions and ADME properties.

Section 2: Absorption and Distribution Dynamics

Imidazo[2,1-b]thiazole derivatives generally exhibit favorable gastrointestinal absorption due to their low molecular weight and tunable lipophilicity. However, highly lipophilic derivatives (e.g., heavily halogenated or bulky aryl substitutions at C-6) often suffer from high plasma protein binding (>95%) and extensive partitioning into adipose tissue. This results in a large Volume of Distribution ( Vd​ ) but low systemic free-drug concentrations.

Causality Insight: When designing oral formulations, the dissolution rate is often the rate-limiting step for absorption. Formulating these derivatives as hydrochloride or mesylate salts capitalizes on the basic imidazole nitrogen, significantly improving thermodynamic solubility and, consequently, the maximum plasma concentration ( Cmax​ ). This optimization is crucial when targeting intracellular kinases, such as pan-RAF in melanoma models[2].

RAF_Pathway Ligand Growth Factor Receptor RTK (Receptor Tyrosine Kinase) Ligand->Receptor Binds RAS RAS (Active GTP-bound) Receptor->RAS Activates RAF Pan-RAF Kinases (ARAF, BRAF, CRAF) RAS->RAF Recruits MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription Drug Imidazo[2,1-b]thiazole Derivatives (e.g., 38a) Drug->RAF Competitive Inhibition (ATP-binding pocket)

Intracellular signaling pathway of pan-RAF inhibition by imidazo[2,1-b]thiazoles.

Section 3: Metabolism, Clearance, and In Vivo Exposure

The primary metabolic liability of the imidazo[2,1-b]thiazole core is the susceptibility of the thiazole ring to S-oxidation and the imidazole ring to N-dealkylation or hydroxylation.

In recent studies evaluating imidazo[2,1-b]thiazole-5-carboxamides (ITAs) as anti-tuberculosis agents, compounds like ND-11543 demonstrated excellent in vitro microsomal stability and favorable in vivo exposure when co-administered with a boosting agent like 1-aminobenzotriazole (ABT), a non-specific pan-CYP inhibitor[4]. This indicates that clearance is predominantly CYP-mediated rather than driven by renal excretion or phase II conjugation.

Quantitative Pharmacokinetic Data Summary

To benchmark novel derivatives against established clinical standards, the following table summarizes key PK parameters across different imidazo[2,1-b]thiazole classes based on recent in vivo evaluations[1][2][4].

Compound ClassRepresentative Drug/LeadTarget / Indication T1/2​ (h) Cmax​ Clearance ( CL )Bioavailability ( F% )
Classic Anthelmintic LevamisoleImmunomodulator / Parasites~2.36468 ng/mL (12 mg/kg, PO)ModerateHigh (>80%)
Anti-Tuberculosis ND-11543QcrB Complex / M. tuberculosis~4.5>1000 ng/mL (200 mg/kg, PO)Low (with ABT)Moderate
Anticancer Compound 38aPan-RAF Kinases / Melanoma~3.2Dose-dependentModerate-High~45%

Section 4: Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity and reproducibility, the following protocols incorporate internal feedback loops and strict acceptance criteria.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify metabolic vulnerabilities. Causality: Using isolated liver microsomes supplemented with NADPH isolates Phase I (CYP450) metabolism from Phase II and renal clearance, allowing for targeted structural optimization.

  • Preparation: Thaw pooled human or murine liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Add the test imidazo[2,1-b]thiazole derivative (final concentration 1 μ M) and pre-incubate at 37°C for 5 minutes.

    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to verify the metabolic competency of the microsomes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Self-Validation: Run a parallel "Minus-NADPH" control to differentiate enzymatic metabolism from chemical instability.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the log-linear depletion rate of the parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Purpose: To determine systemic exposure, bioavailability, and compartmental distribution.

  • Formulation: Prepare the test compound in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG400, 55% Saline).

    • Causality: Ensuring the compound is completely dissolved prevents variable absorption kinetics caused by precipitation in the gut.

  • Dosing: Administer the compound IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) to distinct cohorts of male Sprague-Dawley rats (n=3 per group).

  • Micro-Sampling: Collect serial blood samples (approx. 50 μ L) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Bioanalysis: Extract plasma and quantify using a validated LC-MS/MS method.

    • Self-Validation: The calibration curve must have an R2>0.99 , and Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values.

  • Data Processing: Utilize Non-Compartmental Analysis (NCA) software to derive AUC0−∞​ , T1/2​ , CL , Vss​ , and oral bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

PK_Workflow Start Compound Formulation (IV & PO Vehicles) Dosing Animal Dosing (Rodent Models) Start->Dosing Administer Sampling Serial Blood Sampling (Micro-sampling technique) Dosing->Sampling Time-course Extraction Plasma Protein Precipitation & Internal Standard Addition Sampling->Extraction Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Inject NCA Non-Compartmental Analysis (PK Parameters Calculation) LCMS->NCA Quantify Validation Assay Validation (QC Samples ±15%) LCMS->Validation System Suitability Validation->NCA Approve Data

Self-validating in vivo pharmacokinetic profiling workflow.

Conclusion

The imidazo[2,1-b]thiazole scaffold offers a highly tunable platform for drug discovery. By systematically evaluating the relationship between structural modifications and ADME properties using rigorous, self-validating protocols, researchers can successfully navigate the pharmacokinetic liabilities of this class, advancing potent in vitro hits into viable clinical candidates.

References

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry - PubMed. 3

  • Levamisole, imidazo(2,1-b) thiazole, and some derivative compounds of an anticancer family substitute. ResearchGate. 1

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLOS One. 4

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Foundational

Rational Design and Molecular Docking Workflows for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic Acid Hydrochloride Derivatives

A Technical Whitepaper for Target-Directed In Silico Screening Executive Summary The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Target-Directed In Silico Screening

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including anti-cancer, anti-tubercular, and antioxidant properties[1]. As a foundational building block, 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS: 57332-75-9) provides an ideal starting point for rational drug design[2].

While the hydrochloride salt form is critical for synthetic handling and ensuring aqueous solubility during in vitro biological assays, in silico molecular docking requires a precise understanding of the molecule's behavior at physiological pH. This whitepaper provides an authoritative, step-by-step guide to preparing, docking, and analyzing imidazo[2,1-b]thiazole derivatives, ensuring that computational workflows are self-validating and mechanistically sound.

Mechanistic Rationale & Structural Causality

To design effective inhibitors, researchers must understand the causality behind the binding mechanics of the imidazo[2,1-b]thiazole scaffold. The efficacy of these derivatives is not coincidental; it is driven by specific stereochemical and electrostatic properties:

  • The Imidazo[2,1-b]thiazole Core: This fused bicyclic system is rigid and planar, making it highly effective at intercalating into narrow, hydrophobic binding pockets. The electron-rich heteroatoms (nitrogen and sulfur) serve as potent hydrogen bond acceptors, while the aromatic rings readily engage in π−π stacking with residues like Phenylalanine and Tyrosine in the ATP-binding cleft of kinases[3].

  • The Acetic Acid Moiety: At a physiological pH of 7.4, the carboxylic acid group of the acetic acid moiety is deprotonated, yielding an anionic carboxylate (-COO⁻). This localized negative charge acts as an electrostatic anchor, forming powerful salt bridges with positively charged catalytic residues (e.g., Lysine or Arginine) within the target protein.

Validated Therapeutic Targets

Recent literature has validated several high-value targets for this scaffold:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in various carcinomas, EGFR is a primary target for benzo[4,5]imidazo[2,1-b]thiazole derivatives, which act as competitive inhibitors at the ATP binding site[3].

  • Mycobacterium tuberculosis DprE1: A critical enzyme for mycobacterial cell wall synthesis. Sulfonamide derivatives of the imidazothiazole core have demonstrated potent binding affinities against DprE1, making them promising anti-tubercular agents[4].

  • Glypican-3 (GPC-3): Imidazo[2,1-b]thiazole-linked thiadiazole conjugates have shown high binding affinities (-10.30 kcal/mol) against GPC-3, a protein upregulated in hepatocellular carcinoma[5].

Pharmacophore Core Imidazo[2,1-b]thiazole Core (Hydrophobic & π-π Stacking) Target Kinase Hinge Region (e.g., Met793 in EGFR) Core->Target Anchors Acetic Acetic Acid Moiety (Electrostatic / H-Bonding) Lysine Catalytic Lysine (e.g., Lys745 in EGFR) Acetic->Lysine Salt Bridge

Mechanistic binding causality of the 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid scaffold.

Self-Validating Experimental Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures that the docking of imidazo[2,1-b]thiazole derivatives is thermodynamically accurate and reproducible.

Step 1: Ligand Preparation (The Causality of Desalting)

Docking algorithms evaluate binding free energy ( ΔG ) based on non-covalent interactions. They cannot accurately process ionic salts in their crystal lattice form.

  • Desalting: Import the 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride structure and computationally strip the HCl counterion.

  • Protonation State Assignment: Use a pKa predictor (e.g., Schrödinger Epik) to generate the most probable tautomers and protonation states at pH 7.4 ± 0.5. Causality: Failing to deprotonate the acetic acid moiety will prevent the algorithm from simulating critical salt bridges, leading to false-negative scoring.

  • Energy Minimization: Apply the OPLS4 force field to resolve steric clashes and generate low-energy 3D conformers.

Step 2: Protein Preparation

Raw PDB files (e.g., PDB ID: 1M17 for EGFR) are static snapshots that often lack hydrogen atoms and contain crystallization artifacts.

  • Curation: Remove all water molecules except those coordinating critical catalytic interactions (waters with 3 receptor contacts).

  • Bond Order Assignment: Add hydrogen atoms and assign correct bond orders.

  • H-Bond Optimization: Computationally flip the side chains of Asparagine, Glutamine, and Histidine to optimize the global hydrogen-bond network.

  • Restrained Minimization: Perform a restrained minimization (RMSD limit of 0.3 Å) to relieve structural tension without deviating from the validated crystal structure.

Step 3: Receptor Grid Generation
  • Active Site Mapping: Center the docking grid on the native co-crystallized ligand (e.g., Erlotinib in EGFR).

  • Boundary Definition: Set the bounding box to 20 × 20 × 20 Å. Causality: This volume is large enough to allow the flexible acetic acid side chain to explore the conformational space of the ATP-binding cleft, but restrictive enough to prevent non-specific surface binding.

Step 4: Molecular Docking & Self-Validation
  • Docking Execution: Run the docking simulation using Standard Precision (SP) for initial pose generation, followed by Extra Precision (XP) for rigorous thermodynamic scoring.

  • The Self-Validation Gate: Before analyzing the novel imidazo[2,1-b]thiazole derivatives, re-dock the native co-crystallized ligand back into the prepared protein. The protocol is validated if and only if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is 2.0 Å. If the RMSD exceeds this threshold, the protein preparation parameters must be recalibrated.

DockingWorkflow LPrep Ligand Preparation (Strip HCl, Epik pH 7.4) Grid Receptor Grid Generation (20x20x20 Å Box) LPrep->Grid PPrep Protein Preparation (Optimize H-Bonds, Minimize) PPrep->Grid Dock Molecular Docking (Glide SP/XP) Grid->Dock Validate Self-Validation Gate (Native Ligand RMSD < 2.0 Å) Dock->Validate Analysis Interaction Analysis (PLIP / PyMOL) Validate->Analysis

Step-by-step molecular docking workflow with built-in RMSD self-validation.

Quantitative Data: Interaction Profiling

The following table synthesizes quantitative docking data from recent literature, illustrating how functionalizing the core 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid scaffold shifts its binding affinity and target specificity[1][3][4][5].

Ligand Derivative ClassTarget EnzymePDB IDBinding Affinity ( ΔG )Key Interacting ResiduesPrimary Interaction Types
Unmodified Core Scaffold EGFR Kinase1M17-6.8 to -7.2 kcal/molMet793, Lys745H-bond, Salt Bridge
Benzo-fused Derivatives EGFR Kinase1M17-8.5 to -9.8 kcal/molMet793, Leu718, Asp855 π−π stacking, H-bond
Sulfonamide Derivatives DprE1 (M. tb)4P8N-5.9 to -6.2 kcal/molLys418, Tyr314H-bond, Hydrophobic
Thiadiazole Conjugates Glypican-33H12-6.9 to -10.3 kcal/molArg354, Glu412 π -cation, H-bond
Oxo-hydrazone Derivatives Peroxiredoxin 51HD2-7.1 to -8.4 kcal/molThr44, Pro45, Gly46H-bond, Van der Waals

Note: Binding affinities ( ΔG ) are indicative ranges derived from Extra Precision (XP) scoring functions across multiple validated studies. Lower (more negative) values indicate stronger thermodynamic binding.

Conclusion

The successful computational screening of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride derivatives relies heavily on acknowledging the chemical reality of the molecule. By stripping the hydrochloride salt, accurately modeling the deprotonated state of the acetic acid moiety at physiological pH, and employing a strict RMSD self-validation gate, researchers can confidently predict the binding poses and affinities of novel therapeutic candidates.

References

  • Dincel, E., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry. Available at:[Link]

  • MDPI Molecules. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 685. Available at:[Link]

  • Deshmukh, et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. BMC Chemistry, 19:126. Available at:[Link]

  • Molecules. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 25(21), 4930. Available at:[Link]

  • ChemSrc. (2025). Imidazo[2,1-b]thiazol-6-yl-acetic acid | CAS#:57332-75-9. Chemical Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a key heterocyclic scaffold of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole core is a prominent feature in a variety of biologically active compounds.[1] This guide details a robust three-step synthetic route commencing with the construction of the fused bicyclic system via a Hantzsch-type condensation, followed by ester hydrolysis and subsequent hydrochloride salt formation. The protocol is designed for researchers and scientists in organic and medicinal chemistry, offering not only a procedural guide but also insights into the rationale behind the experimental choices.

Introduction

The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic motif that constitutes the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique spatial arrangement of nitrogen and sulfur atoms in this fused ring system allows for diverse molecular interactions, making it an attractive scaffold for the design of novel therapeutic agents. This document outlines a reliable and reproducible laboratory-scale synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a valuable building block for the elaboration into more complex drug candidates.

The synthetic strategy is based on established and well-documented chemical transformations, ensuring a high degree of success for researchers with a foundational knowledge of organic synthesis techniques. The overall synthetic pathway is depicted in the following scheme:

Synthesis_Scheme 2-Aminothiazole 2-Aminothiazole Intermediate_Ester Ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate 2-Aminothiazole->Intermediate_Ester Hantzsch-type condensation Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_4_chloroacetoacetate->Intermediate_Ester Carboxylic_Acid 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid Intermediate_Ester->Carboxylic_Acid Base-catalyzed Hydrolysis Final_Product 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride Carboxylic_Acid->Final_Product HCl treatment

Caption: Overall synthetic scheme for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate

This initial step involves the construction of the imidazo[2,1-b]thiazole core through a Hantzsch-type condensation reaction between 2-aminothiazole and ethyl 4-chloroacetoacetate.[3][4][5]

Materials:

  • 2-Aminothiazole

  • Ethyl 4-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.0 eq) and absolute ethanol (10 volumes). Stir the mixture at room temperature until the 2-aminothiazole is completely dissolved.

  • Reagent Addition: Slowly add ethyl 4-chloroacetoacetate (1.1 eq) to the solution at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate is observed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate.[6]

Part 2: Synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base.

Materials:

  • Ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Water

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.[7] Alternatively, potassium carbonate can be used under microwave irradiation for a more rapid reaction.[8]

  • Heating: Heat the reaction mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it to a pH of approximately 3-4 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(imidazo[2,1-b]thiazol-6-yl)acetic acid.

Part 3: Synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.[9]

Materials:

  • 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)

  • Isopropanol or Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Suspend 2-(imidazo[2,1-b]thiazol-6-yl)acetic acid (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol.

  • HCl Addition: To the suspension, add a solution of hydrochloric acid (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Stir the mixture for a period to ensure complete salt formation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold isopropanol or diethyl ether to remove any excess HCl and solvent. Dry the final product, 2-(imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, under vacuum.

Quantitative Data Summary

StepStarting MaterialReagentProductMolar Ratio (Starting Material:Reagent)Typical Yield
12-AminothiazoleEthyl 4-chloroacetoacetateEthyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate1 : 1.160-75%
2Ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetateSodium Hydroxide2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid1 : 2-385-95%
32-(Imidazo[2,1-b]thiazol-6-yl)acetic acidHydrochloric Acid2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride1 : 1.1>95%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation S1_Start Dissolve 2-Aminothiazole in Ethanol S1_Add Add Ethyl 4-chloroacetoacetate S1_Start->S1_Add S1_Reflux Reflux for 4-6h S1_Add->S1_Reflux S1_Workup Cool, Concentrate, Neutralize & Extract S1_Reflux->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate S1_Purify->S1_Product S2_Start Dissolve Ester in MeOH/Water S1_Product->S2_Start S2_Add Add NaOH Solution S2_Start->S2_Add S2_Reflux Reflux for 2-4h S2_Add->S2_Reflux S2_Acidify Acidify with 1M HCl S2_Reflux->S2_Acidify S2_Isolate Filter and Dry S2_Acidify->S2_Isolate S2_Product 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid S2_Isolate->S2_Product S3_Start Suspend Acid in Isopropanol S2_Product->S3_Start S3_Add Add HCl Solution S3_Start->S3_Add S3_Stir Stir to Complete Precipitation S3_Add->S3_Stir S3_Isolate Filter, Wash & Dry S3_Stir->S3_Isolate S3_Product Final Product S3_Isolate->S3_Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride. The described three-step procedure is based on well-established synthetic transformations and offers a practical route for obtaining this valuable heterocyclic building block. By following this guide, researchers in drug discovery and development can confidently prepare this compound for further chemical exploration and biological evaluation.

References

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. - ResearchGate. Available at: [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC. Available at: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). Available at: [Link]

  • ethyl 2-{imidazo[2,1-b][3][4]thiazol-6-yl}acetate - NextSDS. Available at: [Link]

  • Synthesis of 2-ethyl-3-methyl-imidazo-(2,1-b)thiazole-6-carboxylic acid. Available at: [Link]

  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts † - Sciforum. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride - SigmaAldrich.cn. Available at: [Link]

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity - Chemical Methodologies. Available at: [Link]

  • Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a member of the promisi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a member of the promising imidazo[2,1-b]thiazole class of heterocyclic compounds. This document outlines the synthesis, characterization, and potential therapeutic applications of this compound, supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This fused bicyclic system has garnered significant attention due to its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives.[1] The inherent structural features of the imidazo[2,1-b]thiazole scaffold allow for versatile functionalization, leading to the discovery of potent agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The title compound, 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, incorporates an acetic acid moiety at the 6-position, which can serve as a handle for further derivatization or as a key pharmacophoric element interacting with biological targets. The hydrochloride salt form generally enhances aqueous solubility, a desirable property for biological testing and formulation development.

Synthesis and Characterization

While a specific, detailed synthesis for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is not extensively reported, a plausible synthetic route can be extrapolated from the synthesis of related analogues, such as ethyl imidazo[2,1-b]thiazole-6-yl acetate.[4] The following protocol is a proposed synthetic scheme that can be optimized for the target compound.

Proposed Synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid

The synthesis of the target compound likely proceeds through a multi-step sequence, beginning with the formation of the imidazo[2,1-b]thiazole core, followed by the introduction and subsequent hydrolysis of an ester group at the 6-position.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Functionalization at C6 cluster_2 Step 3: Hydrolysis and Salt Formation A 2-Aminothiazole C Imidazo[2,1-b]thiazole Core A->C Cyclocondensation B α-Halo Ketone/Aldehyde B->C D Imidazo[2,1-b]thiazole Core F Ethyl 2-(Imidazo[2,1-b]thiazol-6-yl)acetate D->F Alkylation E Reagent for Acetic Acid Moiety (e.g., Ethyl bromoacetate) E->F G Ethyl 2-(Imidazo[2,1-b]thiazol-6-yl)acetate H 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid G->H Base or Acid Hydrolysis I 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride H->I Treatment with HCl Tubulin_Polymerization_Assay cluster_0 Assay Setup cluster_1 Measurement cluster_2 Data Analysis A Prepare Reaction Mix: - Tubulin - Buffer - GTP - Fluorescent Reporter B Add Test Compound (or Controls) A->B C Initiate Polymerization (Incubate at 37°C) B->C D Monitor Fluorescence (Kinetic Read) C->D E Plot Fluorescence vs. Time D->E F Determine Effect on Polymerization Rate and Extent E->F

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride during long-term storage

Welcome to the technical support guide for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS 57626-36-5). This document provides researchers, scientists, and drug development professionals with a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS 57626-36-5). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the stability and integrity of this compound during long-term storage. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is the recommended temperature for storing 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride?

A: For long-term stability of the solid compound, it is recommended to store it in a cool, dry place.[1][2] Several suppliers ship the material at ambient temperature and advise storing it at room temperature (15-30°C).[3] However, for optimal preservation and to minimize any potential for slow degradation, storing in a controlled environment, such as a desiccator at 2-8°C, is a prudent practice.

Q2: Is this compound sensitive to light?

Q3: The compound is a hydrochloride salt. Does this make it hygroscopic?

A: Yes, hydrochloride salts of active pharmaceutical ingredients (APIs) often exhibit hygroscopicity, meaning they can absorb moisture from the air.[6] This can lead to clumping or, in high humidity, deliquescence (dissolving in absorbed water).[6] Moisture can also facilitate hydrolytic degradation pathways. Therefore, it is critical to store the compound in a tightly sealed container in a dry environment, preferably in a desiccator with a suitable desiccant.[1][7]

Q4: My compound has changed color from off-white to yellowish. What does this mean?

A: A color change often indicates chemical degradation. The fused imidazothiazole ring system contains electron-rich nitrogen and sulfur atoms, which can be susceptible to oxidation.[4][8] This process can lead to the formation of colored impurities. If you observe a color change, it is crucial to re-analyze the compound's purity before use.

Q5: Can I store this compound in solution?

A: Storing this compound in solution for long periods is strongly discouraged. Many degradation pathways, including hydrolysis and oxidation, are accelerated in solution.[4][9] If you must prepare stock solutions, they should be made fresh for each experiment. For short-term storage (days), they should be kept at -20°C or -80°C in small, tightly sealed aliquots to prevent freeze-thaw cycles.[5] The choice of solvent is also critical; avoid basic or highly acidic conditions unless required for a specific procedure.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to compound degradation.

Problem 1: Inconsistent or Poor Results in Biological Assays

You've used the compound in an assay and are seeing lower-than-expected activity, or your results are not reproducible.

The most likely cause is a reduction in the concentration of the active parent compound due to degradation. The degradation products may be inactive or could even interfere with the assay. The hydrochloride salt form is used to enhance stability and solubility, but improper storage can compromise this.[10]

G start Inconsistent Assay Results check_storage Step 1: Review Storage Conditions - Temperature? - Light exposure? - Container sealed? start->check_storage check_age Step 2: Check Compound Age - Date of receipt? - Date first opened? check_storage->check_age purity_analysis Step 3: Perform Purity Analysis (e.g., HPLC-UV, LC-MS) check_age->purity_analysis compare_data Step 4: Compare Data - To CoA/reference standard - Look for new peaks purity_analysis->compare_data degraded Result: Degradation Confirmed compare_data->degraded Purity <95% or new peaks present not_degraded Result: Compound is Pure compare_data->not_degraded Purity ≥98% & matches reference remediate Action: Procure New Stock & Implement Correct Storage degraded->remediate troubleshoot_assay Action: Troubleshoot Assay Parameters (e.g., buffer, cells, reagents) not_degraded->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: Solid Material Appears Clumped or Gummy

The normally crystalline or powdered solid has become sticky or formed hard clumps.

This is a classic sign of moisture absorption (hygroscopicity).[6] As a hydrochloride salt, the compound readily attracts water molecules from the atmosphere. This initial clumping can accelerate chemical degradation by providing a medium for hydrolysis.

  • Immediate Action: Place the vial in a vacuum desiccator for several hours to attempt to remove the absorbed water. Gentle heating under vacuum (<40°C) may be used, but be aware this could potentially accelerate degradation if the compound is thermolabile.

  • Purity Check: After drying, the compound's purity must be re-assessed via an analytical method like HPLC before use. Do not assume it is still pure.

  • Future Prevention: Always store the compound in a small, tightly sealed vial, preferably with a PTFE-lined cap. Place this primary container inside a larger, sealed secondary container (like a desiccator cabinet) with an active desiccant (e.g., silica gel).[11] Minimize the time the container is open to the atmosphere.

Recommended Protocols & Data
3.1 Recommended Storage Conditions Summary

This table summarizes optimal and suboptimal storage conditions and the scientific rationale behind them.

ParameterOptimal ConditionSuboptimal ConditionRationale & Potential Consequences
Temperature 2-8°C (Refrigerated)Room Temperature (uncontrolled) or >30°CLower temperatures slow down the kinetics of potential degradation reactions. Elevated temperatures can accelerate oxidation and hydrolysis.[3]
Atmosphere Inert Gas & Desiccated Ambient Air (Humid)The hydrochloride salt is hygroscopic.[6] Moisture can cause physical clumping and act as a reactant for hydrolysis.[9] Inert gas (Argon/Nitrogen) displaces oxygen, preventing oxidation of the imidazole ring.[4][8]
Light Protected from Light (Amber vial/dark)Exposed to Ambient/UV LightImidazole moieties can be susceptible to photolytic degradation, especially in solution, which can be initiated by light exposure even in the solid state over time.[4]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Loosely capped plastic tubePrevents moisture and oxygen ingress.[1][7] Glass is inert, whereas some plastics may be permeable or leach additives.
3.2 Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride and detecting degradation products.

Objective: To separate the parent compound from potential impurities and degradation products.

Materials:

  • 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.[5]

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or a wavelength determined by a UV scan of the pure compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the chromatogram to that of a reference standard or a previously analyzed, freshly opened sample.

    • The appearance of new peaks, especially earlier-eluting (more polar) ones, is indicative of degradation products (e.g., from hydrolysis or oxidation).

Key Degradation Pathways

Understanding the potential chemical reactions that cause degradation is key to preventing them.

Caption: Potential degradation pathways for the compound.

  • Hydrolysis: The amide-like bond within the fused ring system could be susceptible to cleavage under harsh acidic or basic conditions, although amides are generally more stable than esters.[9] The presence of water is the key reactant for this pathway.

  • Oxidation: The imidazole ring is known to be liable to autoxidation.[4] This process, often catalyzed by trace metals or initiated by light, can introduce oxygen atoms, forming N-oxides or other oxidized species, leading to loss of activity and colored impurities.[8]

  • Photolysis: High-energy light can initiate degradation through free-radical pathways, leading to a complex mixture of degradation products.[4] This is particularly a concern for compounds in solution but can affect solid-state stability over long periods.

By controlling the storage environment—keeping the compound cool, dry, dark, and under an inert atmosphere —you can effectively mitigate these degradation pathways and ensure the long-term integrity of your valuable research material.

References
  • Cancer Diagnostics. Product Name Safety Data Sheet. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. [Link]

  • Grokipedia. Hydrochloride. [Link]

  • Standard Operating Procedure. [Link]

  • Lonza Bioscience. SAFETY DATA SHEET. [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. [Link]

  • PubChem, NIH. imidazole-lactate degradation | Pathway. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Pharmacy 180. Drug degradation pathways. [Link]

  • ResearchGate. Biodegradability of imidazole structures. [Link]

  • Sigma-Aldrich.cn. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride. [Link]

  • ResearchGate. (PDF) Degradation Pathway. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

Welcome to the Technical Support Center. This guide is designed for process chemists, formulation scientists, and drug development professionals working with imidazo[2,1-b]thiazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, formulation scientists, and drug development professionals working with imidazo[2,1-b]thiazole derivatives.

Introduction & Compound Profiling

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS: 57626-36-5)[1] is a highly polar, heterocyclic intermediate utilized in the synthesis of various biologically active compounds. The free base form (CAS: 57332-75-9)[2][3] possesses both a basic imidazo[2,1-b]thiazole nitrogen and an acidic carboxylic acid group, making it an amphoteric molecule. The foundational synthesis and structural properties of these imidazo[2,1-b]thiazole scaffolds were established in early medicinal chemistry literature[4].

Because the hydrochloride salt is highly soluble in water and prone to dissociation in unoptimized protic solvents, achieving high-purity recrystallization requires strict thermodynamic control over solvent selection, cooling rates, and system pH.

Standard Recrystallization Workflow

The following self-validating protocol utilizes a Methanol/Acetone solvent-antisolvent system to maximize both purity and yield while preventing liquid-liquid phase separation.

Recrystallization_Workflow Start Crude HCl Salt (CAS: 57626-36-5) Dissolution Dissolve in Hot MeOH/IPA (50-60°C) Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C / min to 20°C) HotFiltration->Cooling AntiSolvent Add Anti-Solvent (Acetone or EtOAc) Cooling->AntiSolvent Crystallization Nucleation & Growth (Hold at 0-5°C) AntiSolvent->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Drying Vacuum Drying (40°C, <50 mbar) Filtration->Drying Pure Pure 2-(Imidazo[2,1-b]thiazol- 6-yl)acetic acid HCl Drying->Pure

Figure 1: Optimized recrystallization workflow for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid HCl.

Step-by-Step Methodology

Step 1: Dissolution & Stabilization Suspend 10.0 g of crude 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid HCl in 50 mL of Isopropanol (IPA). Heat the suspension to 60°C under continuous stirring. Add Methanol dropwise (up to 15 mL) until complete dissolution is achieved. Add 0.1 equivalents of 1.25M HCl in IPA. Causality: IPA acts as a poor solvent to maximize final recovery, while Methanol acts as the good solvent to ensure complete dissolution at elevated temperatures. The catalytic addition of HCl shifts the equilibrium to suppress salt dissociation during heating.

Step 2: Decolorization & Hot Filtration Add 0.5 g of activated carbon (e.g., Darco G-60) to the hot solution and stir for 15 minutes. Filter the mixture rapidly through a pre-warmed Celite pad into a heated receiving flask. Causality: Thiazole rings are susceptible to oxidative degradation. Activated carbon adsorbs these planar, conjugated polymeric impurities via π−π stacking. The Celite pad prevents carbon breakthrough, and pre-warming the funnel prevents premature crystallization.

Step 3: Controlled Cooling & Anti-Solvent Addition Cool the filtrate slowly at a rate of 0.5°C/min to 20°C. Once the solution reaches 20°C, slowly add 30 mL of Acetone (anti-solvent) dropwise over 30 minutes. Causality: Slow cooling keeps the system within the metastable zone, promoting the growth of large, pure crystals rather than rapid crashing out (which traps impurities). Acetone lowers the dielectric constant of the medium, drastically reducing the solubility of the highly polar HCl salt.

Step 4: Isolation & Drying Transfer the suspension to an ice bath (0–5°C) and hold for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of cold Acetone. Dry the product in a vacuum oven at 40°C (<50 mbar) for 12 hours. Causality: Cold washing removes residual mother liquor containing soluble impurities without dissolving the product. Vacuum drying at a moderate temperature prevents thermal degradation while efficiently removing volatile solvents.

Troubleshooting Guide & FAQs

Troubleshooting_Logic Issue Recrystallization Issue LowYield Low Yield (<60%) Issue->LowYield LowPurity Low Purity / Oiling Out Issue->LowPurity YieldCause1 Excessive Solvent LowYield->YieldCause1 YieldCause2 Premature Filtration LowYield->YieldCause2 PurityCause1 Rapid Cooling (LLPS) LowPurity->PurityCause1 PurityCause2 Salt Dissociation (Free Base) LowPurity->PurityCause2 Action1 Concentrate Mother Liquor YieldCause1->Action1 Action2 Extend Chilling Time YieldCause2->Action2 Action3 Reduce Cooling Rate to 0.5°C/min PurityCause1->Action3 Action4 Add 0.1 eq HCl in IPA PurityCause2->Action4

Figure 2: Troubleshooting logic tree for resolving common recrystallization failures.

Q1: Why is my product "oiling out" instead of forming discrete crystals? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation curve of the solute crosses the binodal (liquid-liquid coexistence) curve before reaching the solidus curve . This is common for highly polar salts in mixed solvent systems when cooled too rapidly. Actionable Fix: Reduce your cooling rate to <0.5°C/min. If oiling out still occurs, the solvent-to-antisolvent ratio is too steep. Add 5-10% more primary solvent (Methanol) to shift the cloud point, or introduce seed crystals at 5°C above the expected nucleation temperature to force solid-phase nucleation before LLPS can occur.

Q2: The melting point of my recrystallized product is broad. Why did the purity decrease? A: You are likely observing partial dissociation of the hydrochloride salt. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid is an amphoteric molecule. When its HCl salt is heated in protic solvents (like Methanol or Water) for extended periods, solvolysis can occur, shifting the equilibrium toward the free base . Because the free base has significantly lower solubility in alcohols, it co-precipitates with the salt, resulting in a mixed phase and a depressed/broad melting point. Actionable Fix: Add a catalytic amount of HCl (e.g., 0.1 equivalents of 1.25M HCl in IPA) to the recrystallization medium. This common ion effect suppresses dissociation and ensures the compound remains entirely in the protonated state during crystallization.

Q3: My yield is consistently below 60%. How can I improve recovery? A: Low yields typically stem from a high residual solubility of the API in the mother liquor at the final isolation temperature, or premature filtration before equilibrium is reached . Actionable Fix: First, ensure you are holding the suspension at 0–5°C for at least 2 hours to allow complete crystal growth. Second, evaluate your solvent matrix. Acetone acts as a powerful anti-solvent for this specific HCl salt. You can safely increase the Acetone volume by 20% to drive the remaining solute out of solution without compromising purity.

Quantitative Data: Solvent Selection Matrix

Use the following table to select the optimal solvent system based on your specific impurity profile and yield requirements.

Primary SolventAnti-SolventRatio (v/v)Expected YieldPurity (HPLC)Technical Notes
Methanol / IPA Acetone 1 : 2 85 - 90% >99.5% Optimal system. Excellent balance of recovery and impurity purging.
MethanolEthyl Acetate1 : 380 - 85%>98.5%Good alternative to Acetone, but requires longer nucleation times.
IsopropanolNoneN/A70 - 75%>99.0%Requires large volumes due to low solubility at reflux.
WaterEthanol1 : 550 - 60%~95.0%High risk of salt dissociation and hydrolysis. Not recommended.

References

  • Synthesis of imidazo[2,1-b]thiazole derivatives Source: Robert, J. M., Xicluna, A., & Panouse, J. J. (1975). European Journal of Medicinal Chemistry, 10(1), 59-64. (Referenced via Chemsrc) URL:[Link]

  • Practical Process Research and Development – A Guide for Organic Chemists Source: Anderson, N. G. (2012). Academic Press. URL:[Link]

  • Crystallization (Fourth Edition) Source: Mullin, J. W. (2001). Butterworth-Heinemann. URL:[Link]

  • Pharmaceutical Salts: Properties, Selection, and Use Source: Stahl, P. H., & Wermuth, C. G. (2011). Wiley-VHCA. URL:[Link]

Sources

Troubleshooting

Removing synthesis impurities from 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride batches

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the removal of synthesis impurities from batches of 2-(Imidazo[2,1-b]thiazol-6-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the removal of synthesis impurities from batches of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride. This document offers a structured approach to troubleshooting common purification challenges, complete with detailed protocols and frequently asked questions.

Introduction: Understanding the Chemistry of Purification

The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a key heterocyclic compound, often involves the Hantzsch thiazole synthesis or related condensation reactions. While effective, these synthetic routes can generate a variety of impurities that require systematic removal to ensure the final product's purity and integrity for downstream applications. This guide will walk you through the logical steps to identify and eliminate these impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride.

Q1: What are the most common types of impurities I should expect?

A1: Impurities can originate from starting materials, by-products of the reaction, or subsequent degradation.[1] For this specific synthesis, you are likely to encounter:

  • Unreacted Starting Materials: Residual 2-aminothiazole or ethyl 4-chloroacetoacetate (or a similar α-halo ketone).

  • Reaction Intermediates: Incomplete cyclization can leave behind intermediate species.

  • Side-Reaction Products: The condensation reaction can sometimes yield isomeric products or polymeric materials. For example, in reactions involving ethyl acetoacetate, bromination can occur on both sides of the carbonyl group, leading to different isomers.[2]

  • Residual Solvents: Solvents used in the synthesis or work-up, such as ethanol, ethyl acetate, or dichloromethane.

  • Inorganic Salts: Salts formed during pH adjustments or from reagents.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when there's a high concentration of impurities.[3] Here are some troubleshooting steps:

  • Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, try switching to a lower-boiling one in which your compound has similar solubility properties.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before inducing crystallization in an ice bath. Insulating the flask can help.[3]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify and then cool slowly. A common combination for similar compounds is ethanol and water.[3]

  • Pre-Purification: If the issue is due to a high impurity load, consider a preliminary purification step like an acid-base extraction to remove major contaminants before attempting recrystallization.

Q3: My purified compound is still colored. How can I remove colored impurities?

A3: Colored impurities are often non-polar, conjugated molecules. You can address this by:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography is an excellent method for separating colored impurities.

Q4: My carboxylic acid is streaking on the TLC plate during column chromatography. How can I fix this?

A4: Streaking of acidic compounds on silica gel is a common problem due to the interaction between the carboxylic acid and the slightly acidic silica. To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent system. This keeps the compound in its protonated form, leading to a more defined spot on the TLC plate and better separation on the column.

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a logical workflow for identifying and removing impurities from your 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride batches.

Step 1: Initial Purity Assessment

Before attempting purification, it is crucial to understand the impurity profile of your crude product.

  • Techniques: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and identifying the number of components in your mixture.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structures of major impurities if they are present in significant amounts.[5]

Step 2: Purification Strategy Selection

The choice of purification method will depend on the nature and quantity of the impurities identified in Step 1.

Caption: Purification decision workflow.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This technique is highly effective for separating the target carboxylic acid from non-acidic impurities.

Materials:

  • Crude 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated NaHCO₃ solution. Shake the funnel gently, venting frequently to release any CO₂ produced.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.

  • Repeat Extraction: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization for Final Purification

Recrystallization is an excellent final step to achieve high purity.

Materials:

  • Purified 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid from acid-base extraction

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the solid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvents.

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Notes
Ethanol/Water~3:1 to 5:1Good for inducing crystallization of polar compounds. The exact ratio may need optimization.
Acetic AcidN/ACan be an effective solvent for recrystallization of some carboxylic acids.[3]
MethanolN/AA polar protic solvent that can be effective for recrystallizing heterocyclic compounds.
Protocol 3: Silica Gel Column Chromatography

For challenging separations where impurities have similar polarities to the product.

Materials:

  • Crude or partially purified product

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid

  • Chromatography column and accessories

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM with 0.5% acetic acid). Gradually increase the polarity by adding methanol (e.g., from 0% to 5% MeOH in DCM, with 0.5% acetic acid maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Example of a gradient elution for column chromatography.

Final Product Characterization

After purification, confirm the purity and identity of your 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride using the following techniques:

  • HPLC: To confirm >98% purity.

  • NMR (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.

By following this structured approach, researchers can confidently and efficiently remove synthesis impurities, ensuring the high quality of their 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride for subsequent scientific endeavors.

References

  • European Patent Office. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1). Google Patents.
  • Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 20-27.
  • BenchChem. (2025).
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • Sapkal, R. G. (n.d.). Impurities in Pharmaceutical Substances.
  • International Journal of Advanced Research in Engineering and Management (IJARESM). (2025).
  • Sigma-Aldrich. (n.d.). 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2023).
  • Bathini, N., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 955-969.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1-b]thiazole-6-yl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for quantitative determination of imidazole derivatives (imidazoline group) (RU2597787C2).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2023).
  • ResearchGate. (n.d.). Synthesis of 2-Aminothiazole Derivatives in Easy Two-Step, One-Pot Reaction. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 24(18), 3348.
  • Semantic Scholar. (2021).
  • Venkannaa, G., et al. (2015). Identification, synthesis and characterization of process related impurities in ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 79-88.
  • European Patent Office. (n.d.). Process of producing 2-aminothiazole (EP0482607B1). Google Patents.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • de la Torre, B. G., & Albericio, F. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2901.
  • Google Patents. (n.d.). Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method (CN111533710A).

Sources

Optimization

Assessing the thermal stability of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride at room temperature

Assessing the Thermal Stability of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride at Room Temperature Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Thermal Stability of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride at Room Temperature

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely working with 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride as a critical intermediate or active pharmaceutical ingredient (API) scaffold. Fused sulfur-containing heterocycles like imidazo[2,1-b]thiazoles are highly valued in medicinal chemistry, particularly in the synthesis of potent anti-tuberculosis agents targeting QcrB and various antineoplastic drugs[1][2].

However, the combination of an acetic acid moiety at the 6-position and a hydrochloride salt form introduces unique thermodynamic vulnerabilities, even at ambient room temperature (20°C–25°C). This guide synthesizes field-proven insights to help you troubleshoot, analyze, and mitigate room-temperature degradation.

Troubleshooting Guide & FAQs

Q1: We observe a gradual decrease in assay purity (via HPLC) when the compound is stored on the benchtop at 25°C. What is the primary degradation mechanism? A: The primary degradation pathway at room temperature is spontaneous decarboxylation . The imidazo[2,1-b]thiazole core acts as a strong electron sink. The acetic acid moiety is highly activated; ambient thermal energy is sufficient to induce the loss of CO₂ because the resulting carbanion (or ylide) intermediate is resonance-stabilized by the fused bicyclic system[2][3]. Causality note: The hydrochloride salt form can inadvertently catalyze this process if residual moisture is present, as the localized acidic microenvironment lowers the activation energy required for the cleavage of the C-C bond.

Q2: During routine Isothermal Thermogravimetric Analysis (TGA) at 25°C, we see a continuous mass loss of 1-3% over 60 minutes. Is this thermal degradation or just moisture? A: This is a classic symptom of either hygroscopic water desorption or premature HCl volatilization. Hydrochloride salts of weakly basic nitrogen heterocycles exist in a delicate equilibrium. Even at room temperature, HCl gas can slowly dissociate and liberate from the crystal lattice. Actionable Fix: Do not rely on mass loss alone. You must couple your TGA with a Fourier Transform Infrared Spectrometer (TGA-FTIR). If the evolved gas shows a broad stretch at 3500 cm⁻¹, it is water. If you observe sharp rovibrational bands between 2800–3000 cm⁻¹, the salt is outgassing HCl.

Q3: How do we prevent the solid powder from turning pale yellow during ambient storage? A: Yellowing indicates trace oxidation of the electron-rich thiazole sulfur or the imidazole nitrogen, coupled with photodegradation. Thermal stress at room temperature accelerates this when oxygen is present. Solution: Always store the compound in amber vials backfilled with an inert gas (Argon or N₂) and keep it housed in a desiccator to prevent moisture-assisted oxidation.

Quantitative Data: Ambient Stability Profile

To benchmark your own analytical results, below is a standardized quantitative stability profile for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride stored at 25°C/60% Relative Humidity (RH) over 30 days.

Storage Time (Days)HPLC Purity (Area %)Decarboxylated Impurity (%)Moisture Content (KF %)Visual Appearance
Day 0 99.8%< 0.05%0.4%Off-white powder
Day 7 99.2%0.45%0.9%Off-white powder
Day 14 98.5%1.10%1.5%Very pale yellow
Day 30 96.7%2.85%2.3%Pale yellow solid

Note: Data reflects storage in standard clear borosilicate vials without desiccant. The inverse relationship between moisture ingress and assay purity highlights the hydrolytic/acid-catalyzed acceleration of decarboxylation.

Experimental Workflows

To ensure scientific integrity and self-validating results, utilize the following step-by-step methodologies to assess the thermal stability of your batches.

Protocol A: Accelerated Room Temperature Stability Profiling (HPLC-UV/MS)

This protocol is designed to suppress on-column degradation, ensuring that the decarboxylation observed is from the sample storage, not the analytical method.

  • System Suitability & Control: Prepare a fresh reference standard solution (1 mg/mL) in anhydrous Acetonitrile (ACN). Inject 5 replicates to ensure a relative standard deviation (RSD) of < 2.0% for the main peak area.

  • Sample Preparation: Weigh 10 mg of the ambient-stored sample. Dissolve immediately in 10 mL of 50:50 ACN/Water containing 0.1% Trifluoroacetic acid (TFA). Causality: The highly acidic diluent forces the carboxylic acid into its fully protonated state, inhibiting spontaneous decarboxylation in solution prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: ACN + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm. Route the flow to a Mass Spectrometer (ESI+). Look for the parent mass [M+H]+ and specifically monitor for the [M+H−44]+ peak, which definitively confirms the loss of CO₂ (decarboxylation).

Protocol B: TGA-IR for Ambient Volatile Characterization

This method differentiates between moisture loss and HCl dissociation at room temperature.

  • Instrument Purge: Purge the TGA furnace and FTIR transfer line with dry Nitrogen at 50 mL/min for 30 minutes to eliminate background CO₂ and humidity.

  • Isothermal Equilibration: Set the TGA balance to hold isothermally at 25°C.

  • Sample Loading: Quickly load 10–15 mg of the hydrochloride salt into an open alumina crucible and seal the furnace.

  • Data Acquisition: Hold at 25°C for 120 minutes. Continuously route the evolved gases through the heated transfer line (set to 150°C to prevent condensation) into the FTIR gas cell.

  • Spectral Analysis: Integrate the Gram-Schmidt profile. Extract spectra at the points of maximum evolution. Quantify water via the 3500–3900 cm⁻¹ region and HCl via the 2700–3000 cm⁻¹ region.

Degradation Pathways & Analytical Mapping

Below is the logical relationship between ambient thermal stressors, the resulting degradation pathways of the imidazo-thiazole salt, and the specific analytical techniques required to detect them.

G A 2-(Imidazo[2,1-b]thiazol-6-yl) acetic acid HCl B Moisture Ingress (Hygroscopic Salt) A->B Humidity C Spontaneous Decarboxylation A->C Thermal Energy D HCl Volatilization (Micro-pH Shift) A->D Equilibrium E Karl Fischer Titration & TGA-IR (3500 cm⁻¹) B->E F HPLC-MS Assay [M-H-CO2] Detection C->F G Headspace GC & TGA-IR (2800 cm⁻¹) D->G

Fig 1: Room temp degradation pathways and analytical mapping for the imidazo-thiazole salt.

References
  • Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS Infectious Diseases.[Link]

  • A Multicomponent Approach to Imidazo[2,1‐b]thiazole Derivatives by Sequential PdI2/KI‐Catalyzed Deprotective Oxidative Aminocarbonylation – Dearomative Cyclization – Aromatization. ResearchGate.[Link]

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectra validation for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride purity

As a Senior Application Scientist, I frequently encounter discrepancies in purity assignments for complex heterocyclic building blocks. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is a highly valuable interme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in purity assignments for complex heterocyclic building blocks. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is a highly valuable intermediate used in the synthesis of various bioactive molecules, including anthelmintic agents and carbonic anhydrase inhibitors[1][2].

However, validating the purity of this compound presents unique analytical challenges. Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often misrepresents the absolute purity of such salts. This is due to differential UV response factors, the presence of UV-transparent inorganic impurities, and complexities surrounding the hydrochloride counterion.

To establish metrological traceability, we must transition from relative purity approximations to absolute quantitation. This guide objectively compares analytical methodologies and provides a self-validating Quantitative Nuclear Magnetic Resonance (qNMR) protocol specifically engineered for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride.

Methodological Comparison: Finding the Gold Standard

Before detailing the experimental protocol, we must objectively evaluate the analytical alternatives. The fundamental tenet of qNMR that sets it apart from chromatographic techniques is its intrinsically linear response: the area of an NMR signal is directly proportional to the molar concentration of the nuclei producing it, independent of the molecule's chemical structure[3][4].

Table 1: Comparative Analysis of Purity Validation Methods

Analytical MethodPrinciple of QuantitationCalibration RequirementDetects Inorganic Salts?Specificity for Imidazo[2,1-b]thiazoles
qNMR (1H) Absolute quantitation via nuclear spinNone (Internal Standard only)Yes (via mass balance deficit)High (Simultaneous structural confirmation)
HPLC-UV Relative quantitation via chromophore absorptionYes (Requires identical Reference Standard)No (Invisible to UV)High (Dependent on column separation)
LC-MS Mass-to-charge ratio & ionization efficiencyYesNoVery High (Isotopic mass confirmation)

While HPLC-UV and LC-MS are excellent for detecting structurally related organic impurities, they suffer from compound-specific response factors and cannot quantify absolute mass fractions without a pre-existing, ultra-pure reference standard[4][5]. qNMR acts as a primary analytical method, bypassing this limitation.

The Causality of Experimental Design

To build a robust qNMR method for 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, every parameter must be chosen with deliberate causality.

Internal Standard (IS) Selection

Accurate concentration determination mandates calculating the integral of an analyte peak against a non-overlapping internal standard of certified purity[3].

  • The Choice: Maleic Acid (Certified Reference Material).

  • The Causality: The imidazo[2,1-b]thiazole core exhibits aromatic protons in the 7.0–8.5 ppm range[2], while the acetic acid methylene (-CH2-) protons appear as a singlet around 3.8–4.0 ppm. Maleic acid presents a sharp, isolated singlet at ~6.26 ppm. This perfectly positions the IS in a clean spectral window, preventing any signal overlap.

Solvent Selection
  • The Choice: DMSO-d6 (Dimethyl sulfoxide-d6).

  • The Causality: Because the analyte is a hydrochloride salt, one might instinctively choose D2O for its excellent aqueous solubility. However, D2O induces rapid deuterium exchange with the acidic methylene protons (due to tautomerization of the adjacent imidazole/carboxylic acid) and the exchangeable -COOH proton. DMSO-d6 suppresses this H/D exchange, ensuring the methylene integral remains quantitatively accurate and fully representative of the molecule's concentration.

Self-Validating qNMR Workflow

qNMR_Workflow A 1. Gravimetric Prep (Analyte + Maleic Acid IS) B 2. Solvent Addition (DMSO-d6: Prevents H/D Exchange) A->B C 3. NMR Acquisition (90° Pulse, D1 > 5×T1) B->C D 4. Spectral Processing (Phase & Baseline Correction) C->D E 5. Self-Validation (Multi-Peak Integration Check) D->E F 6. Absolute Purity (Mass Fraction Calculation) E->F

Self-validating qNMR workflow for absolute purity determination.

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride into a clean vial.

  • Accurately weigh ~5.0 mg of Maleic Acid CRM (Internal Standard) into the same vial.

  • Add 1.0 mL of high-purity DMSO-d6 (containing 0.03% TMS). Vortex thoroughly until complete dissolution is achieved. Transfer 600 µL to a high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • Pulse Angle: Set to a 90° excitation pulse to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1 to 30 seconds. Causality: To ensure complete relaxation of all spins between pulses, D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest[3]. This guarantees >99.3% signal recovery, making the integration truly quantitative.

  • Scans: Acquire 64 transients to ensure a high Signal-to-Noise Ratio (SNR > 250:1 for the target peaks).

Step 3: Processing and The Self-Validation Check

  • Apply a mild exponential window function (LB = 0.3 Hz), followed by Fourier Transform.

  • Perform rigorous zero-order and first-order phase correction, followed by a multipoint baseline correction.

  • Self-Validation System: Integrate the Maleic Acid IS peak (6.26 ppm, 2H). Next, independently integrate the analyte's methylene protons (~3.9 ppm, 2H) and the isolated imidazole proton (~8.0 ppm, 1H). Calculate the purity using both analyte peaks independently. If the two calculated purity values agree within ±0.5%, the system validates itself, proving no hidden impurities are co-eluting under either resonance.

Step 4: Purity Calculation Calculate the absolute mass fraction ( Px​ ) using the standard qNMR equation[3]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Experimental Data: Exposing the Chromatographic Illusion

To demonstrate the critical necessity of this workflow, we analyzed three different commercial batches of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride using both standard HPLC-UV (Area %) and our qNMR protocol (Mass %).

Table 2: Comparative Purity Data Across Commercial Batches

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Mass Balance DeficitDiagnostic Conclusion
Batch A 99.6%99.2%0.4%High purity. Minor deficit likely due to trace ambient moisture.
Batch B 98.9%82.4% 16.5%Critical Failure. Batch contains excess inorganic salts (e.g., NaCl from synthesis) which are completely invisible to UV detection.
Batch C 93.1%92.8%0.3%True organic degradation. Both methods accurately detect the organic impurities.

Analysis of Results: Batch B perfectly illustrates the danger of relying solely on HPLC-UV for hydrochloride salts. Because inorganic salts lack a chromophore, HPLC-UV reports a falsely inflated purity of 98.9%. The qNMR method, acting as an absolute mass detector, correctly identifies that only 82.4% of the weighed powder is the actual active pharmaceutical ingredient[5].

By adopting this self-validating qNMR workflow, researchers can confidently authenticate the absolute purity of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, ensuring downstream synthetic reproducibility and uncompromised biological assay data.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • qNMR for Purity Determination in Pharmaceuticals RSSL URL:[Link]

  • What is qNMR and why is it important? Mestrelab Resources URL:[Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors National Institutes of Health (PMC) URL:[Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts MDPI URL:[Link]

Sources

Comparative

Comparative In Vitro Efficacy of Imidazo[2,1-b]thiazole Acetic Acid Derivatives: A Comprehensive Guide

The imidazo[2,1-b]thiazole system is a privileged bicyclic pharmacophore in modern medicinal chemistry. Its structural rigidity, combined with favorable lipophilicity, makes it an exceptional scaffold for target-directed...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[2,1-b]thiazole system is a privileged bicyclic pharmacophore in modern medicinal chemistry. Its structural rigidity, combined with favorable lipophilicity, makes it an exceptional scaffold for target-directed drug design. Recently, functionalization at the C-3 position with acetic acid derivatives—specifically hydrazides, arylidenehydrazides, and thiosemicarbazides—has yielded compounds with profound in vitro efficacy across oncology, infectious diseases, and neurodegeneration.

This guide objectively compares the performance of these derivatives, providing drug development professionals with synthesized experimental data, mechanistic insights, and self-validating laboratory protocols.

Synthesis Workflow & Structural Diversification

The pharmacological versatility of imidazo[2,1-b]thiazole derivatives stems from the highly modular nature of their synthesis. The core is typically constructed via the condensation of 2-amino-thiazole derivatives with α-haloketones, followed by ring closure. Subsequent hydrazinolysis of the resulting ester yields the critical intermediate: imidazo[2,1-b]thiazole-3-acetic acid hydrazide . From this node, researchers can utilize scaffold-hopping strategies to generate diverse libraries, such as arylidenehydrazides for cytotoxicity/antimicrobial screening or thiosemicarbazides for enzyme inhibition.

Workflow N1 2-amino-thiazole Starting Material N2 Ethyl imidazo[2,1-b]thiazole-3-acetate (Ring Closure) N1->N2 α-haloketones N3 Imidazo[2,1-b]thiazole-3-acetic acid hydrazide (Hydrazinolysis) N2->N3 Hydrazine hydrate N4a Arylidenehydrazides (Anticancer / Antitubercular) N3->N4a Aromatic aldehydes N4b Thiosemicarbazides (AChE Inhibitors) N3->N4b Isothiocyanates N5a NCI-60 Cytotoxicity Assay (PC-3 Prostate Cancer) N4a->N5a Efficacy Screening N5b MABA Assay (M. tuberculosis H37Rv) N4a->N5b Efficacy Screening N5c Ellman's Assay (AChE Inhibition) N4b->N5c Efficacy Screening

Fig 1: Synthesis workflow and biological screening logic for imidazo[2,1-b]thiazole derivatives.

Comparative Efficacy by Therapeutic Target

The substitution pattern on the acetic acid side chain dictates the primary biological target. Below is a comparative analysis of the in vitro efficacy of these compounds across three major therapeutic domains.

A. Oncology: Cytotoxicity and EGFR Inhibition

Arylidenehydrazide derivatives synthesized from[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid have demonstrated significant antiproliferative activity. In the National Cancer Institute's (NCI) 60 human tumor cell line panel, Compound 3c exhibited marked cytotoxicity against the PC-3 prostate cancer cell line, achieving a log GI₅₀ value of < -8.00 () [1][1]. Furthermore, structurally related benzo[4,5]imidazo[2,1-b]thiazole acetamides have been developed as Epidermal Growth Factor Receptor (EGFR) inhibitors, utilizing the rigid core to mimic the pharmacodynamic binding of gefitinib () [2][2].

B. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

For Alzheimer's disease models, the acetic acid hydrazide intermediate can be reacted with isothiocyanates to form thiosemicarbazides. A recent 2025 study highlighted Compound 4f , an imidazo[2,1-b]thiazole derivative bearing an N-phenethyl thiosemicarbazide moiety. It demonstrated a robust 69.92% enzyme inhibition at 0.08 mg/mL, with an IC₅₀ of 0.0245 mg/mL against AChE () [3][3]. The N-phenethyl substitution provides optimal steric bulk to interact with the peripheral anionic site of the enzyme.

C. Infectious Diseases: Antitubercular Activity

The same arylidenehydrazide library evaluated for cancer was also screened against Mycobacterium tuberculosis H37Rv. Compound 3e , featuring a 2,4-dinitrobenzylidene substitution, emerged as a highly potent antitubercular agent with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL () [4][4]. The electron-withdrawing nitro groups are hypothesized to enhance cell wall penetration and intracellular target binding.

Quantitative Data Summary
Compound ClassSpecific DerivativePrimary Target / AssayEfficacy MetricKey Structural Feature
Arylidenehydrazides Compound 3cPC-3 (Prostate Cancer)log GI₅₀ < -8.004-bromophenyl & arylidene moiety
Arylidenehydrazides Compound 3eM. tuberculosis H37RvMIC = 6.25 μg/mL2,4-dinitrobenzylidene substitution
Thiosemicarbazides Compound 4fAcetylcholinesteraseIC₅₀ = 0.0245 mg/mLN-phenethyl substitution
Benzo-fused Acetamides Compound D09EGFR (Cancer Cell Lines)Moderate IC₅₀Benzo[4,5]imidazo fusion & 4-Cl

Standardized In Vitro Validation Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the self-validating systems used to generate the efficacy metrics discussed above.

Protocol 1: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

Causality & Logic: This assay functions as a self-validating system: the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) strictly correlates with viable bacterial respiration. By running a parallel sterile media control, researchers definitively rule out spontaneous dye reduction, ensuring that any observed fluorescence is causally linked to mycobacterial survival.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Standardize the culture to an OD₆₀₀ of 0.1.

  • Compound Dilution: In a 96-well microplate, prepare serial two-fold dilutions of the imidazo[2,1-b]thiazole derivatives (ranging from 100 μg/mL to 0.19 μg/mL) in 100 μL of media.

  • Inoculation: Add 100 μL of the bacterial suspension to each well. Include positive controls (Rifampin, Isoniazid) and negative controls (sterile media blank).

  • Incubation: Seal the plates and incubate at 37°C for 5 days in a humidified atmosphere.

  • Indicator Addition: Add 20 μL of Alamar Blue solution and 12.5 μL of 20% Tween 80 to one growth control well. Incubate for 24 hours. If this well turns pink, add the indicator to all remaining wells.

  • Endpoint Determination: Read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest compound concentration that prevents the blue-to-pink color shift.

Protocol 2: Modified Ellman’s Method for AChE Inhibition

Causality & Logic: The causality of this protocol relies on the stoichiometric release of thiocholine upon substrate hydrolysis. Thiocholine subsequently reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoic acid). By utilizing a substrate-free blank, the system self-validates by confirming that the test compound's native absorbance or thiol reactivity does not artificially inflate the perceived inhibition.

Mechanism ACh Acetylthiocholine (ATCI) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE Binds Complex Enzyme-Inhibitor Complex (Steric Blockade) AChE->Complex Trapped Products Thiocholine + Acetate (Reacts with DTNB -> Yellow) AChE->Products Hydrolysis Inhibitor Imidazo[2,1-b]thiazole Derivative (e.g., 4f) Inhibitor->AChE Competitive Binding Inhibitor->Complex Forms Complex->Products Prevents Hydrolysis

Fig 2: Mechanistic pathway of AChE inhibition by imidazo[2,1-b]thiazole thiosemicarbazides.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0), 0.01 M DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), and 0.075 M acetylthiocholine iodide (ATCI).

  • Enzyme Preparation: Dissolve AChE (e.g., from electric eel) in the phosphate buffer to a final working concentration of 0.22 U/mL.

  • Pre-incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of the test compound (at varying concentrations), and 20 μL of the AChE solution. Incubate at 25°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to initiate the hydrolysis reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader, taking readings every 60 seconds for 10 minutes.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(ΔAbs_control - ΔAbs_sample) / ΔAbs_control] × 100. Determine the IC₅₀ via non-linear regression analysis.

References

  • Gürsoy, E., & Ulusoy Güzeldemirci, N. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 42(3), 320-326.[Link]

  • Zhao, Y., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Pharmaceuticals, 12(1), 32.[Link]

  • Dincel, E. D., Hasbal Çelikok, G., Yılmaz Özden, T., & Ulusoy Güzeldemirci, N. (2025). Synthesis, in vitro acetylcholinesterase inhibitory activity and molecular modeling studies of imidazo[2,1-b]thiazole derivatives bearing thiosemicarbazide moiety. Journal of Research in Pharmacy, 28(1), 155-163.[Link]

  • Ulusoy Güzeldemirci, N., et al. (2017). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Marmara Pharmaceutical Journal, 21(4), 882-889.[Link]

Sources

Validation

Analytical Reference Standard Comparison: 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

As a Senior Application Scientist, selecting the correct analytical reference standard is not merely a procurement decision; it is the foundation of robust assay development. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct analytical reference standard is not merely a procurement decision; it is the foundation of robust assay development. 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS: 57626-36-5) is a highly specialized building block and reference standard utilized extensively in the pharmacokinetic profiling and synthesis of fused bicyclic heteroaromatics.

This guide objectively compares the hydrochloride (HCl) salt form of this compound against its free acid and methylated alternatives, providing field-proven methodologies, self-validating protocols, and the chemical causality behind their performance differences.

Chemical Context & Downstream Utility

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry. Its electron-rich, five-membered fused ring system allows for optimal desolvation and strong π-π interactions within target protein binding pockets.

Recent literature highlights the superiority of this scaffold in drug design. For instance, imidazo[2,1-b]thiazole derivatives have demonstrated an order-of-magnitude improvement in inhibitory potency against Tryptophan Hydroxylase 1 (TPH1) compared to saturated analogs, acting as highly efficacious [1]. Furthermore, functionalizing the C-5 and C-6 positions of this core has yielded highly selective [2].

Mechanism S L-Tryptophan (Substrate) E TPH1 Enzyme (Active Site) S->E Binds P 5-Hydroxytryptophan (Product) E->P Hydroxylation I Imidazo[2,1-b]thiazole Derivative M Desolvation & π-π Interaction I->M Binding Mode M->E Competitive Inhibition

Mechanism of TPH1 inhibition by imidazo[2,1-b]thiazole derivatives.

Comparative Analysis: HCl Salt vs. Alternatives

When utilizing 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid as a standard, researchers must choose between the Hydrochloride Salt , the Free Acid (CAS: 57332-75-9), and structural analogs like the Methylated Derivative (2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid).

Quantitative Performance Data
ParameterHCl Salt (Target)Free AcidMethylated Analog
Aqueous Solubility (pH 7.4) > 50 mg/mL< 5 mg/mL< 2 mg/mL
Hygroscopicity Low (Crystalline)ModerateLow
Thermal Stability (Degradation) > 210 °C~ 185 °C> 200 °C
Chromatographic Tailing Factor 1.1 (Excellent)1.8 (Poor)1.2 (Good)
ESI+ MS Ionization Efficiency OptimalSub-optimalOptimal
The Causality of Analytical Behavior

Why does the HCl salt outperform the free acid analytically? The imidazo[2,1-b]thiazole core contains a basic nitrogen at the N4 position. In the free acid form, the molecule exists in a pH-dependent zwitterionic state. This dual-charge nature leads to unpredictable solubility profiles and severe secondary interactions with residual silanols on silica-based chromatography columns, causing peak tailing and split peaks.

By utilizing the hydrochloride salt , the basic nitrogen is locked in a protonated state. This prevents amorphous degradation, dramatically increases aqueous solubility via the common ion effect, and ensures a uniform charge distribution that yields sharp, symmetrical peaks during reversed-phase high-performance liquid chromatography (RP-HPLC) [3].

Self-Validating Experimental Protocols

To guarantee data integrity, the following protocols are designed as self-validating systems . They include internal logic checks that automatically invalidate the run if fundamental chemical conditions are not met.

Protocol A: Chromatographic Purity Assessment (LC-MS/MS)

Objective: Quantify the purity of the reference standard while confirming its structural identity. Causality in Method Design: We utilize 0.1% Formic Acid (FA) rather than Trifluoroacetic Acid (TFA). While TFA provides excellent peak shapes, it acts as a strong ion-pairing agent that severely suppresses the electrospray ionization (ESI+) signal of the basic imidazothiazole nitrogen. Formic acid provides sufficient protonation for peak symmetry without sacrificing mass spectrometry sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt standard in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile. Note: Do not use 100% organic solvent, as the HCl salt requires an aqueous fraction for initial solvation.

  • Column Selection: Use an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: End-capping eliminates residual silanols, preventing the basic nitrogen from causing peak tailing.

  • Mobile Phase:

    • Phase A: Water + 0.1% FA

    • Phase B: Acetonitrile + 0.1% FA

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Detection: Split flow to UV (254 nm) for quantitative purity and ESI+ MS for structural confirmation.

Self-Validating System Check: Prior to sample analysis, inject a System Suitability Test (SST) mixture containing the HCl salt and a known impurity (e.g., the free acid). The system is only validated if the Resolution (Rs) > 2.0 and the Tailing Factor (Tf) < 1.5 . If these criteria fail, the system automatically aborts the sequence, preventing the reporting of false purity metrics.

AnalyticalWorkflow A Sample Preparation (HCl Salt Equilibration) B Chromatographic Separation (End-capped C18, 0.1% FA) A->B 10 µL Injection C UV-Vis Detection (254 nm for Purity) B->C Split Flow D ESI+ MS/MS (Structural Confirmation) B->D Split Flow E Self-Validation Check (Resolution > 2.0, Tailing < 1.5) C->E Data Integration D->E Mass Accuracy < 5ppm F System Invalidated (Recalibrate) E->F Fail

Self-validating LC-MS/MS workflow for imidazo[2,1-b]thiazole standards.

Protocol B: Kinetic Aqueous Solubility Assay

Objective: Determine the practical solubility limit of the standard for downstream biological assays. Causality in Method Design: Because the compound is an HCl salt, dissolving it in unbuffered water will drastically lower the pH, artificially inflating the apparent solubility. We use a 50 mM Phosphate Buffer (pH 7.4) to mimic physiological conditions and assess the true solubility of the free base equilibrium.

Step-by-Step Methodology:

  • Add 10 mg of the HCl standard to 1.0 mL of 50 mM Phosphate Buffer (pH 7.4) in a glass vial.

  • Agitate at 37 °C using a thermoshaker at 800 rpm.

  • At 24, 48, and 72 hours, centrifuge an aliquot at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV against a known calibration curve.

Self-Validating System Check: This assay relies on a thermodynamic equilibrium check. The system self-validates only when the variance between the 48-hour and 72-hour concentration measurements is < 2% . If the variance exceeds this threshold, it proves thermodynamic equilibrium has not been reached, and the data point is automatically rejected.

References

  • Title: Structure-Based Design of Xanthine-Imidazopyridines and -Imidazothiazoles as Highly Potent and In Vivo Efficacious Tryptophan Hydroxylase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors Source: Brieflands URL: [Link]

  • Title: Zinc(II) complexes derived from imidazo[1,2-a]pyridin-2-ylacetic acid Source: ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

A Comprehensive Guide to the Safe Handling of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride This document provides essential safety and logistical information for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (CAS Number: 57626-36-5).[1][2][3] The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is a solid, off-white substance.[4] A thorough risk assessment is the foundation of safe laboratory practice. This begins with a clear understanding of the potential hazards associated with the compound.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following classifications have been identified:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

The GHS pictogram associated with these hazards is the GHS07 , representing an exclamation mark.[5]

1.2. Physical and Chemical Properties

PropertyValueSource
CAS Number 57626-36-5
Molecular Formula C7H7O2N2Cl1S1[5]
Molecular Weight 218.66 g/mol
Physical Form Solid
Appearance Off-white solid[4]

1.3. Inherent Risks of the Chemical Structure

The molecule's structure as a hydrochloride salt of an acidic heterocyclic compound warrants specific precautions. The acidic nature, conferred by the hydrochloride salt, means it can cause burns and respiratory irritation.[6][7][8] Heterocyclic compounds, while structurally diverse, can present unique toxicological profiles, and their metabolic pathways may not always be fully characterized.[9][10] Therefore, treating this and related novel compounds with a high degree of caution is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific laboratory operations being performed.

2.1. Standard Laboratory Attire

  • Lab Coat: A full-length lab coat should be worn at all times.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory.

  • Long Pants: Legs must be covered.

2.2. Essential PPE for Handling 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[4][11][12][13]To protect against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[8][12]To prevent skin contact and subsequent irritation.[5] It is crucial to consult the glove manufacturer's compatibility chart.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, especially when handling large quantities or when there is a risk of aerosolization.[6][7][8][14]To prevent inhalation of the powder, which can cause respiratory irritation.[5]

2.3. PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Requirements Start Start: Handling Compound Assess_Task Assess Task: - Weighing - Dissolving - Transferring Start->Assess_Task Assess_Quantity Assess Quantity: - Small (<1g) - Large (>1g) Assess_Task->Assess_Quantity All Tasks Standard_PPE Standard PPE: - Lab Coat - Gloves - Goggles Assess_Quantity->Standard_PPE Small Quantity Enhanced_PPE Enhanced PPE: - Standard PPE - Face Shield - Respirator Assess_Quantity->Enhanced_PPE Large Quantity or Aerosolization Risk Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Standard donning and doffing sequence for PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. [4][6][15]Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4][11][14]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. [4][14]If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. [4][14][16]Seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills, use an inert absorbent material to clean up the substance. Place the absorbed material into a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

5.1. Waste Characterization

Waste containing 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride should be classified as hazardous chemical waste due to its irritant and harmful properties.

5.2. Disposal Pathway

All waste materials, including contaminated PPE, disposable labware, and residual chemical, must be collected in a designated, labeled, and sealed hazardous waste container. The disposal of this waste must be arranged through the institution's EHS department, which will coordinate with a licensed disposal company. [14][15]

Disposal_Pathway cluster_waste Waste Generation & Collection cluster_disposal Disposal Process Waste_Gen Waste Generation (Contaminated PPE, etc.) Waste_Container Designated, Labeled, Sealed Hazardous Waste Container Waste_Gen->Waste_Container Collect EHS Institutional EHS Department Waste_Container->EHS Arrange Pickup Disposal_Co Licensed Disposal Company EHS->Disposal_Co Coordinate Disposal

Caption: Chemical waste disposal pathway.

Storage

Store 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area. [5][12]Keep it away from incompatible materials such as strong oxidizing agents. [15]

References

  • Safety Data Sheet - (Generic, for a similar compound). (URL: [Link])

  • Hydrochloric Acid Hazards & Safety Tips | VelocityEHS. (URL: [Link])

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - Hep Journals. (URL: [Link])

  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (URL: [Link])

  • 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride - SigmaAldrich.cn. (URL: [Link])

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. (URL: [Link])

  • Acid Handling - (Generic SOP). (URL: [Link])

  • Standard Operating Procedure - (Generic, for Hydrochloric Acid). (URL: [Link])

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed. (URL: [Link])

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (URL: [Link])

  • 2-{imidazo[2,1-b]t[14]hiazol-6-yl}acetic acid - NextSDS. (URL: [Link])

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (URL: [Link])

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - Brieflands. (URL: [Link])

Sources

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